N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N6O6S and its molecular weight is 550.59. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
One of the applications of similar compounds involves radiosynthesis for imaging purposes. A study by Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research presents a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicating the potential use of such compounds in medical imaging and diagnostic applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Organic Synthesis and Medicinal Chemistry
Chikaoka et al. (2003) described a Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, highlighting the synthetic utility of acetamide derivatives in constructing complex molecular structures with potential biological activity (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi*, 2003).
Chemical Structure and Synthesis
Banfield et al. (1987) investigated the heterocyclic derivatives of guanidine, focusing on the formation and X-ray structure determination of certain dihydropyrrolo[1,2-a]pyrimidine derivatives. This study provides insights into the structural characterization of complex heterocyclic compounds, which is crucial for understanding their reactivity and potential applications in various fields of chemistry and biology (Banfield, Fallon, & Gatehouse, 1987).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O6S/c1-14(33)27-16-7-9-17(10-8-16)28-20(34)13-39-24-21-23(31(2)26(36)32(3)25(21)35)29-22(30-24)15-6-11-18(37-4)19(12-15)38-5/h6-12H,13H2,1-5H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNUUYJURYOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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